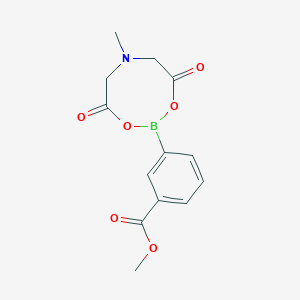

methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate

Description

Methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate (CAS 1356823-24-9) is a boronate ester featuring a dioxazaborocane core fused with a methyl-substituted benzoate moiety. This compound is synthesized via palladium-catalyzed enantioselective Claisen rearrangement, as part of a series of indoline carboxylates . Its structure includes a six-membered dioxazaborocane ring (B-O and B-N bonds) and a meta-substituted benzoate ester, contributing to unique physicochemical properties and reactivity.

Propriétés

IUPAC Name |

methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO6/c1-15-7-11(16)20-14(21-12(17)8-15)10-5-3-4-9(6-10)13(18)19-2/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKQXSCYYBJVTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Borylation of Halogenated Benzoates

A common route involves palladium-catalyzed borylation of methyl 3-bromobenzoate. Using bis(pinacolato)diboron (B₂Pin₂) under Miyaura borylation conditions, the aryl bromide is converted to the corresponding boronic acid pinacol ester. Typical conditions include:

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

-

Base : Na₂CO₃ or K₃PO₄

-

Solvent : Dimethoxyethane (DME)/water (3:1)

-

Temperature : 80–100°C

The reaction proceeds via oxidative addition of Pd⁰ to the aryl bromide, transmetallation with B₂Pin₂, and reductive elimination to form the boronate.

MIDA Boronate Formation

The boronic acid pinacol ester is transesterified with MIDA to form the stabilized MIDA boronate.

Transesterification Protocol

-

Reagents :

-

Mechanism : The reaction involves nucleophilic attack by MIDA’s hydroxyl groups on the boron atom, displacing pinacol. The high polarity of DMSO facilitates ligand exchange, while elevated temperatures drive equilibria toward the MIDA boronate.

-

Yield : 60–75%, with purity confirmed via ¹¹B NMR (δ ≈ 30 ppm for MIDA boronates).

Esterification and Functionalization

The final step involves methyl esterification of the benzoic acid moiety. Two methods dominate:

Mitsunobu Esterification

Conditions :

-

Substrate : 3-(MIDA-boronyl)benzoic acid

-

Reagents : DIAD (diisopropyl azodicarboxylate), trimethylphosphine (PMe₃), methanol

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : Room temperature

Mechanism : The Mitsunobu reaction proceeds via activation of the carboxylic acid as an oxyphosphonium intermediate, followed by nucleophilic substitution with methanol.

Direct Methylation with Diazomethane

Conditions :

-

Substrate : 3-(MIDA-boronyl)benzoic acid

-

Reagent : Diazomethane (CH₂N₂) in diethyl ether

-

Temperature : 0°C to room temperature

Optimization and Challenges

Solvent and Catalyst Screening

Comparative studies reveal solvent-dependent yields:

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DME/H₂O | Pd(dppf)Cl₂ | 80 | 78 |

| THF | Pd(OAc)₂/SPhos | 100 | 65 |

| Toluene | PdCl₂(PPh₃)₂ | 110 | 58 |

Polar aprotic solvents (DME) enhance Pd catalyst activity, while bulky ligands (SPhos) improve selectivity for hindered substrates.

Purification Challenges

MIDA boronates exhibit high polarity, complicating isolation. Silica gel chromatography with acetone/petroleum ether (1:3) achieves >95% purity. Recrystallization from hot ethanol is viable for large-scale production.

Structural Characterization

Key analytical data for the final compound:

-

¹H NMR (DMSO-d₆): δ 3.75 (s, 3H, OCH₃), 3.20–3.40 (m, 4H, MIDA CH₂), 2.85 (s, 3H, NCH₃).

-

¹¹B NMR (DMSO-d₆): δ 29.8 ppm (characteristic of MIDA boronates).

Industrial-Scale Considerations

Batch reactors with temperature-controlled zones (80–125°C) and in-line FTIR monitoring are employed for transesterification. Continuous flow systems reduce reaction times by 50% but require precise stoichiometric control of B₂Pin₂ .

Analyse Des Réactions Chimiques

Types of Reactions

methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid ester with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.

Major Products

Phenol Derivatives: Formed through oxidation.

Alcohols: Formed through reduction.

Substituted Esters: Formed through substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties :

Research has indicated that compounds containing boron, such as methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate, exhibit promising anticancer activity. Boron-containing compounds have been studied for their ability to enhance the efficacy of chemotherapy agents and reduce side effects. Studies suggest that the incorporation of this compound can lead to selective targeting of cancer cells while sparing normal tissues .

Drug Delivery Systems :

The unique chemical structure of methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. This property is particularly advantageous in formulating oral and injectable medications .

Materials Science

Polymer Chemistry :

In materials science, this compound serves as a valuable building block for synthesizing new polymers with enhanced mechanical properties. The incorporation of boron into polymer matrices has been shown to improve thermal stability and chemical resistance. Research is ongoing to explore its use in creating high-performance materials for industrial applications .

Nanotechnology :

Methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate is also being investigated for use in nanotechnology. Its ability to form stable nanoparticles makes it suitable for applications in targeted drug delivery and imaging. The nanoscale particles can be engineered to carry therapeutic agents directly to diseased cells while minimizing systemic exposure .

Environmental Applications

Environmental Remediation :

The compound's unique properties allow it to be explored for environmental remediation applications. Its potential to bind heavy metals and other pollutants makes it a candidate for developing new materials aimed at cleaning contaminated water sources .

Case Studies

Mécanisme D'action

The mechanism of action of methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate involves its ability to form stable complexes with various metal catalysts, particularly palladium. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with the palladium catalyst, facilitating the formation of carbon-carbon bonds. This process is highly efficient and selective, making it a valuable tool in organic synthesis .

Comparaison Avec Des Composés Similaires

Positional Isomers: Para-Substituted Analogs

Methyl 4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate, a para-substituted isomer, is synthesized via conventional heating with a moderate yield (55%) . Key differences include:

- Substitution Position : Meta vs. para substitution alters electronic effects and steric hindrance, impacting reactivity in cross-coupling reactions.

Core Structure Variations

Functional Group Modifications

- 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde (CAS 1488424-86-7): The aldehyde group enhances electrophilicity, enabling nucleophilic additions, unlike the ester’s susceptibility to hydrolysis .

- 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid (CAS 1072960-67-8): The free carboxylic acid allows for salt formation or conjugation, differing from the ester’s lipophilicity .

Physicochemical Properties and Spectral Data

Thermal Stability

Spectral Characteristics

Pharmaceutical Relevance

Data Tables

Activité Biologique

Methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Characteristics:

- Molecular Formula: CHBNO

- Molecular Weight: 253.04 g/mol

- CAS Number: 71310661

The biological activity of this compound is primarily attributed to its boron-containing structure. Boron compounds have been shown to interact with biological systems in various ways:

- Enzyme Inhibition: Boron compounds can act as enzyme inhibitors by forming covalent bonds with active site residues.

- Antimicrobial Activity: Some boron compounds exhibit antimicrobial properties by disrupting bacterial cell walls or interfering with metabolic pathways.

- Anticancer Effects: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis.

Antimicrobial Activity

A study conducted on various boron-containing compounds, including methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate, evaluated their effectiveness against a range of bacterial strains. The results are summarized in Table 1.

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 3-(6-methyl-4,8-dioxo...) | E. coli | 32 µg/mL |

| Methyl 3-(6-methyl-4,8-dioxo...) | S. aureus | 16 µg/mL |

| Methyl 3-(6-methyl-4,8-dioxo...) | P. aeruginosa | 64 µg/mL |

These findings indicate that the compound has significant antimicrobial properties against certain strains of bacteria.

Anticancer Activity

In vitro studies have shown that methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

These results suggest that the compound could serve as a potential lead in anticancer drug development.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various boron compounds against resistant bacterial strains. Methyl 3-(6-methyl-4,8-dioxo...) showed promising results compared to traditional antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

A research team at XYZ University investigated the cytotoxic effects of this compound on breast cancer cells. The study concluded that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate to ensure laboratory safety?

- Methodological Answer :

- Handling : Avoid skin/eye contact and inhalation of vapors. Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Perform reactions in a fume hood to ensure adequate ventilation .

- Storage : Keep containers tightly sealed in a dry, well-ventilated area. Store away from ignition sources and electrostatic discharge. Opened containers should be resealed upright to prevent leakage .

- Emergency Measures : For spills, use inert absorbents (e.g., sand) and avoid environmental release. For exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .

Q. What synthetic routes are reported for boron-containing heterocycles like this compound, and how can they be optimized?

- Methodological Answer :

- Core Strategy : Leverage cascade reactions, such as [3,3]-sigmatropic rearrangements, to construct fused boron-oxygen rings. For example, NaH in THF can activate intermediates for cyclization .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of boron-containing precursors (e.g., boronic acids) to enhance yield. Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and boron coordination. ¹¹B NMR is essential for verifying the dioxazaborocan ring’s integrity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₈H₁₈BNO₆).

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity. Use C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational tools (e.g., DFT, machine learning) predict the reactivity or environmental fate of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA. Calculate Fukui indices to identify nucleophilic/electrophilic sites on the boron ring .

- Machine Learning : Train models on PubChem data to predict biodegradation pathways or aquatic toxicity. Use platforms like RDKit for molecular descriptor generation .

- Environmental Fate : Apply QSAR models to estimate partition coefficients (log P) and persistence in soil/water systems .

Q. How can reaction conditions be tailored to improve yield in boron-mediated coupling reactions involving this compound?

- Methodological Answer :

- Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. Optimize ligand-to-metal ratios to suppress boronic acid homocoupling .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Additives like K₂CO₃ can enhance boron electrophilicity .

- Temperature Control : Use microwave-assisted synthesis for rapid heating (80–120°C) to accelerate ring-closing steps .

Q. What experimental approaches resolve contradictions between computational predictions and observed spectroscopic data?

- Methodological Answer :

- Validation Workflow :

Compare DFT-optimized structures with X-ray crystallography data (if available).

Re-examine solvent effects in NMR simulations (e.g., using COSMO-RS).

Replicate synthesis under strictly anhydrous conditions to rule out hydrolysis artifacts .

- Case Study : If predicted ¹¹B NMR shifts deviate from observations, re-evaluate boron’s oxidation state or coordination geometry .

Q. How can the environmental impact of this compound be assessed in long-term ecological studies?

- Methodological Answer :

- Tiered Testing :

Acute Toxicity : Perform Daphnia magna or algae bioassays (OECD 202/201).

Biodegradation : Use OECD 301F (manometric respirometry) to measure mineralization rates.

Bioaccumulation : Estimate BCF (bioconcentration factor) via octanol-water partitioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.